molecular formula C12H11BrN2O2S B1611757 Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate CAS No. 834885-05-1

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate

Cat. No. B1611757
M. Wt: 327.2 g/mol
InChI Key: HZNNHEOEYQXAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is a chemical compound with the empirical formula C12H11BrN2O2S12. It has a molecular weight of 327.2012. The compound is solid in form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate from the search results.



Molecular Structure Analysis

The SMILES string of the compound is CCOC(=O)c1sc(N)nc1-c2ccc(Br)cc21. The InChI code is 1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)12.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate from the search results.



Physical And Chemical Properties Analysis

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is a solid compound1. It has a melting point of 204-208 °C1. The compound has a purity of 90%1.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methods : Improved methods for synthesizing related compounds have been developed, such as the solvent-free synthesis of ethyl 2-amino-thiazole-4-carboxylate and subsequent reactions to form derivatives like ethyl 2-bromothiazole-4-carboxylate (Zhou Zhuo-qiang, 2009).
  • Structural Studies : The molecular structure and bonding of related thiazole compounds have been investigated, providing insights into their chemical properties (D. Lynch & I. Mcclenaghan, 2004).

Antimicrobial and Antiproliferative Activity

  • Anticancer Potential : Research has shown that some thiazole compounds exhibit anticancer activity, particularly against breast cancer cells (J. P. Sonar et al., 2020).
  • Antimicrobial Properties : Studies have evaluated the antimicrobial activities of thiazole derivatives against various bacterial and fungal strains (N. Desai, N. Bhatt & S. Joshi, 2019).

Corrosion Inhibition

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a related compound, has been shown to act as a corrosion inhibitor for metals in acidic environments, suggesting potential applications in material science (K. Raviprabha & R. Bhat, 2019).

Drug Synthesis

Some thiazole derivatives have been used in the synthesis of new drugs with potential antimicrobial, antimalarial, and antitubercular activities, highlighting their significance in pharmaceutical research (Rajesh H. Vekariya et al., 2017).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate from the search results.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate from the search results.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNNHEOEYQXAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584667
Record name Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate

CAS RN

834885-05-1
Record name Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 834885-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate

Citations

For This Compound
2
Citations
N Liessi, E Cichero, E Pesce, M Arkel, A Salis… - European Journal of …, 2018 - Elsevier
The most common CF mutation, F508del, impairs the processing and gating of CFTR protein. This deletion results in the improper folding of the protein and its degradation before it …
Number of citations: 29 www.sciencedirect.com
YP Zhu, JJ Yuan, Q Zhao, M Lian, QH Gao, MC Liu… - Tetrahedron, 2012 - Elsevier
A concise and efficient one-pot process from easily available methyl ketones/unsaturated methyl ketones and thiourea was developed for the synthesis of 2-aminothiazoles under the …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.